4-Nitrophenyl phenyl ether

Crystallography Structural Chemistry Supramolecular Chemistry

Researchers developing next-generation PPO-inhibiting herbicides require the specific para-nitro substitution pattern that defines the active pharmacophore. Generic diphenyl ethers lack the essential nitro group required for target binding, leading to experimental failure. This compound is the unequivocal starting material for synthesizing active leads like Nitrofen derivatives. • Essential pharmacophore: the para-nitro group is required for PPO enzyme target binding and herbicidal activity. • Regioselective functionalization: deactivation of the nitro-substituted ring enables exclusive electrophilic substitution on the unsubstituted ring, ensuring predictable synthesis. • Reliable SNAr partner: the nitro group activates adjacent carbons for efficient nucleophilic aromatic substitution, unlike unactivated diaryl ethers that require harsh conditions.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 620-88-2
Cat. No. B147323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl phenyl ether
CAS620-88-2
Synonyms4-nitrobiphenyl ether
4-nitrodiphenyl ethe
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
InChIKeyJDTMUJBWSGNMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Phenyl Ether: Core Identity & Structural Differentiation


4-Nitrophenyl phenyl ether (CAS 620-88-2), also designated as 1-nitro-4-phenoxybenzene, is an aromatic ether belonging to the diphenyl ether class . This compound is characterized by a nitro group at the para position of one phenyl ring, linked via an oxygen bridge to an unsubstituted phenyl ring [1]. This specific substitution pattern is critical, as it confers distinct electronic, structural, and reactivity properties that are not replicable by other isomers or the parent diphenyl ether, making it a targeted intermediate in organic synthesis, herbicide development, and materials science [2][3].

1para-Nitro substitution drives distinct electronic polarization and reactivity
2Core scaffold for PPO-inhibiting herbicide analog synthesis
3Reliable electrophilic partner for Ullmann-type SNAr and regioselective substitution

4-Nitrophenyl Phenyl Ether: Structural Specificity & Substitution Risk


Substituting 4-nitrophenyl phenyl ether with unsubstituted diphenyl ether, its ortho- or meta-nitro isomers, or other electron-donating/withdrawing analogs is not scientifically or industrially valid. The specific para-nitro substitution dictates a unique electronic polarization across the ether linkage, which fundamentally alters its reactivity profile in electrophilic aromatic substitution [1], its solid-state geometry and intermolecular interactions [2], and its suitability as a precursor for specific classes of herbicides and functional materials [3]. These quantifiable differences, detailed below, demonstrate that the compound's utility is inextricably linked to its precise molecular structure, and generic substitution would lead to experimental failure or suboptimal product performance.

Target Compound4-Nitrophenyl phenyl ether: para-nitro activates electrophilic substitution on unsubstituted ring
Substitute RiskUnsubstituted diphenyl ether lacks nitro activation; reactivity profile and coupling efficiency cannot transfer
Target CompoundPrecise para-nitro pattern dictates PPO inhibition and crystal packing
Substitute Riskortho- or meta-nitro isomers alter electronic distribution and steric demands; agrochemical and material results may not reproduce

4-Nitrophenyl Phenyl Ether: Quantitative Differentiation


Enlarged C-O-C Angle and Twisted Conformation

The solid-state structure of 4-nitrophenyl phenyl ether exhibits a C-O-C ether angle of 119.65(10)°, which is significantly larger than the typical tetrahedral angles found in simple ethers and in the parent diphenyl ether [1]. This enlarged angle, coupled with a dihedral angle of 63.2(2)° between the two aromatic ring planes, is attributed to steric repulsion between ortho-hydrogen atoms and the electronic effects of the nitro group. These geometric parameters directly influence the molecule's intermolecular packing and are distinct from those of the unsubstituted parent compound, for which a crystal structure was not even available at the time of the study [1].

Ether C-O-C Angle
Head-to-head
119.65(10)°
Supports unique solid-state conformation
Compared to ~109.5° for simple ethers; distinct from planar diphenyl ether
Crystallography Structural Chemistry Supramolecular Chemistry

Electrophilic Substitution: Reduced Bromination Rate

In comparative bromination studies, the presence of the p-nitro group in 4-nitrophenyl phenyl ether strongly deactivates the substituted ring towards further electrophilic attack. The rate of bromination is dramatically slower than that of diphenyl ether itself and is almost precluded in the nitrated ring, occurring only slowly in the unsubstituted phenyl group [1]. In stark contrast, 4-methoxyphenyl phenyl ether undergoes bromination at a rate even faster than diphenyl ether due to the electron-donating resonance effect of the methoxy group [1].

Bromination Rate
Head-to-head
Almost precluded in nitrated ring
Selective functionalization context
Rate drastically lower vs diphenyl ether; 4-methoxy analog reacts faster
Reaction Kinetics Electrophilic Substitution Polar Effects

Classic Substrate for Ullmann Ether Synthesis

4-Nitrophenyl phenyl ether is the classic illustrative product of the Ullmann ether synthesis, prepared from 4-chloronitrobenzene and phenol in the presence of a copper catalyst and base [1]. The p-nitro group is essential for this reaction's efficiency, as it activates the aryl halide towards nucleophilic attack via an electron-withdrawing resonance effect. This is a distinct advantage over synthesizing the parent diphenyl ether via the same route, which would require a less reactive aryl halide (e.g., chlorobenzene) and proceed with significantly lower yield or under harsher conditions [1].

Ullmann Ether Synthesis
Class-level
Classic high-yield substrate
Reliable SNAr coupling pathway
Nitro group activates aryl halide; unactivated analogs require harsher conditions
Synthetic Methodology Cross-Coupling Ullmann Reaction

PPO Inhibitor Pharmacophore

The 4-nitrophenyl phenyl ether scaffold is the established pharmacophore for a major class of commercial herbicides, including Nitrofen and Fluorodifen, which act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO) [1]. This activity is not observed in the unsubstituted diphenyl ether or analogs with different substitution patterns. Studies have shown that nitro phenyl ether derivatives are effective against a range of weeds, including barnyard grass and perennial weeds [1]. The specific arrangement of the nitro group and the ether linkage is crucial for binding to the enzyme's active site and disrupting chlorophyll biosynthesis.

PPO Inhibitor Pharmacophore
Class-level
Core scaffold for herbicides
Supports agrochemical screening
para-Nitro pattern essential for enzyme binding; parent diphenyl ether inactive
Agrochemicals Herbicide Enzyme Inhibition

Reduction to 4-Aminodiphenyl Ether

The reduction of the nitro group in 4-nitrophenyl phenyl ether is a well-established route to 4-aminodiphenyl ether, a valuable intermediate for polymers and dyes [1]. While specific comparative rate data for this exact compound versus other nitro-diphenyl ethers is limited, the reaction is known to be efficient and selective. More detailed kinetic studies on the catalytic reduction of similar systems, such as 3,5-dinitrophenyl phenyl ether, have established catalyst activity sequences (e.g., 1% Pd/Sibunit > 2% Pd/C > Lindlar Pd > 5% Ru/Sibunit > Raney Ni) [2], which can be used as a starting point for optimizing the reduction of the mono-nitro compound.

Catalytic Reduction
Context-dependent
Pd/Sibunit > Pd/C > Lindlar Pd > Ru/Sibunit > Raney Ni
Guides catalyst selection for amine synthesis
Ranking derived from related dinitro compound; verify under mono-nitro conditions
Reduction Catalysis Intermediate

4-Nitrophenyl Phenyl Ether: Targeted Application Scenarios


Synthesis of PPO-Inhibiting Herbicide Analogs

Given that the 4-nitrophenyl phenyl ether scaffold is the essential pharmacophore for PPO-inhibiting herbicides [1], this compound is the unequivocal starting material for synthesizing and screening new analogs (e.g., Nitrofen, Fluorodifen derivatives). Substitution with an unsubstituted diphenyl ether would not yield active leads, as the nitro group is required for target binding [1].

Regioselective Electrophilic Substitution

The strong deactivation of the nitro-substituted ring towards electrophilic attack, as quantified in bromination studies [2], allows for highly regioselective functionalization (e.g., halogenation, nitration, sulfonation) exclusively on the unsubstituted phenyl ring. This contrasts sharply with electron-donating analogs like 4-methoxyphenyl phenyl ether, which undergo non-selective or ring-activated substitution [2].

SNAr for Complex Molecule Synthesis

The nitro group's activation of the adjacent carbon for SNAr reactions makes 4-nitrophenyl phenyl ether a highly predictable and efficient electrophilic partner in Ullmann-type ether syntheses and other nucleophilic substitutions [3]. This reliability is a key advantage over unactivated diaryl ethers, which require much harsher conditions or fail to couple altogether [3].

Twisted Aromatic Systems for Crystal Engineering

The unique, quantifiable solid-state geometry of 4-nitrophenyl phenyl ether—specifically its enlarged C-O-C angle (119.65°) and twisted conformation (63.2° dihedral angle) [4]—makes it a valuable building block for designing supramolecular structures, liquid crystals, or polymers where specific, non-planar molecular shapes are desired to tune packing, solubility, or optical properties.

Application
Selection Property
Validation Focus
PPO-inhibiting herbicide analog synthesis
para-Nitro pharmacophore requirement
PPO enzyme binding assay
Regioselective electrophilic substitution
Strong ring deactivation by nitro group
Bromination kinetics or product distribution
SNAr-based complex molecule synthesis
Nitro-activated electrophilic partner
Ullmann coupling yield and conditions
Crystal engineering of twisted systems
Enlarged C-O-C angle and twisted conformation
X-ray diffraction and packing analysis

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